molecular formula C13H12F4N2O4 B13526455 5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid

5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid

Cat. No.: B13526455
M. Wt: 336.24 g/mol
InChI Key: JSPCIUIYJFZOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione; trifluoroacetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine atom and the methylaminoethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets within the cell. It may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole: Shares the indole core but lacks the methylaminoethyl group.

    1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione: Similar structure but without the fluorine atom.

    Trifluoroacetic acid derivatives: Compounds containing the trifluoroacetic acid moiety.

Uniqueness

5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione is unique due to the combination of the fluorine atom, the methylaminoethyl group, and the indole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H12F4N2O4

Molecular Weight

336.24 g/mol

IUPAC Name

5-fluoro-1-[2-(methylamino)ethyl]indole-2,3-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H11FN2O2.C2HF3O2/c1-13-4-5-14-9-3-2-7(12)6-8(9)10(15)11(14)16;3-2(4,5)1(6)7/h2-3,6,13H,4-5H2,1H3;(H,6,7)

InChI Key

JSPCIUIYJFZOLY-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C2=C(C=C(C=C2)F)C(=O)C1=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.